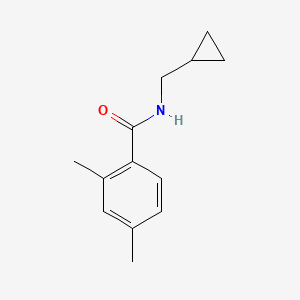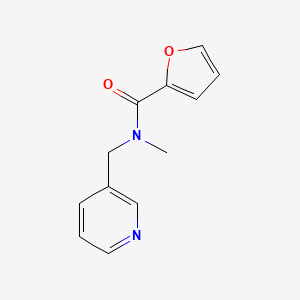![molecular formula C18H20N2O2 B7511096 [2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7511096.png)
[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone, commonly known as MPMP, is a synthetic compound that belongs to the class of designer drugs. MPMP has been found to have psychoactive effects and is known to act as a potent dopamine reuptake inhibitor.
Wirkmechanismus
MPMP acts as a potent dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine in the brain. This leads to an increase in the concentration of dopamine in the synaptic cleft, which in turn leads to increased activation of dopamine receptors. Dopamine is a neurotransmitter that is involved in several important functions, including reward, motivation, and movement control.
Biochemical and Physiological Effects
The increased activation of dopamine receptors caused by MPMP leads to several biochemical and physiological effects. These include increased locomotor activity, increased heart rate and blood pressure, and increased body temperature. MPMP has also been found to increase the release of other neurotransmitters, including serotonin and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPMP in lab experiments is its potent dopamine reuptake inhibition, which makes it a useful tool for studying the effects of dopamine on behavior. However, one limitation of using MPMP is its psychoactive effects, which can make it difficult to interpret the results of behavioral experiments.
Zukünftige Richtungen
There are several future directions for research on MPMP. One area of research could be to investigate the effects of MPMP on other neurotransmitter systems, such as the glutamate system. Another area of research could be to investigate the long-term effects of MPMP on the brain and behavior. Additionally, research could be done to develop new compounds based on the structure of MPMP that have improved pharmacological properties and fewer side effects.
Synthesemethoden
The synthesis of MPMP is a complex process that involves several steps. The initial step involves the preparation of 3-methoxybenzaldehyde, which is then reacted with pyrrolidine to form 2-(3-methoxyphenyl)pyrrolidine. In the second step, 6-methylpyridin-3-ylmagnesium bromide is prepared and then reacted with the previous intermediate to form MPMP.
Wissenschaftliche Forschungsanwendungen
MPMP has been used in scientific research to study its effects on the central nervous system. It has been found to have psychoactive effects and to act as a potent dopamine reuptake inhibitor. MPMP has been used in studies to investigate the effects of dopamine on behavior and to study the neurochemical mechanisms underlying addiction.
Eigenschaften
IUPAC Name |
[2-(3-methoxyphenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13-8-9-15(12-19-13)18(21)20-10-4-7-17(20)14-5-3-6-16(11-14)22-2/h3,5-6,8-9,11-12,17H,4,7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXADTPSEVGXQEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCCC2C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide](/img/structure/B7511017.png)


![1-[3-(Azepane-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7511043.png)



![N-[1-(3-chlorophenyl)propyl]methanesulfonamide](/img/structure/B7511066.png)


![[2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone](/img/structure/B7511080.png)
![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7511087.png)

